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molecular formula C9H10F3NO3 B1586454 Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 194673-12-6

Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B1586454
M. Wt: 237.18 g/mol
InChI Key: QTHTZBDPNNJDRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897621B2

Procedure details

To 3-amino-4,4,4-trifluoro-2-butenoic acid ethyl ester (529 mL, 3.47 mol) was added acryloylchloride (600 mL, 6.95 mol) dropwise over a period of 15 min. The suspension was stirred at RT for 1 h. The temperature was slowly raised with stirring to 80° C. (HCl gas evolution) and maintained at 80° C. for 5 h. Stirring continued overnight at 40° C. The mixture was cooled, diluted with toluene (2 L) and n-heptane (2 L) to precipitate the product and stirred for another 15 min at room temperature. The product was isoloated by filtration, the filter cake was washed with toluene/n-heptane (1:2; 4×100 mL) and dried in vacuo at 40° C. for 5 h. This procedure yielded the title compound (286 g, 35%) as a white solid, MS (ISP) 236.1 (M−H)−. Concentration of the mother liquor and addition of toluene/n-heptane (1:10) yielded a second crop of 29.8 g.
Quantity
529 mL
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three
Yield
35%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[CH:5]=[C:6]([NH2:11])[C:7]([F:10])([F:9])[F:8])[CH3:2].[C:13](Cl)(=[O:16])[CH:14]=[CH2:15].Cl>C1(C)C=CC=CC=1.CCCCCCC>[CH2:1]([O:3][C:4]([C:5]1[CH2:15][CH2:14][C:13](=[O:16])[NH:11][C:6]=1[C:7]([F:10])([F:8])[F:9])=[O:12])[CH3:2]

Inputs

Step One
Name
Quantity
529 mL
Type
reactant
Smiles
C(C)OC(C=C(C(F)(F)F)N)=O
Name
Quantity
600 mL
Type
reactant
Smiles
C(C=C)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 L
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at RT for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was slowly raised
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 80° C. for 5 h
Duration
5 h
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
continued overnight at 40° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
to precipitate the product
STIRRING
Type
STIRRING
Details
stirred for another 15 min at room temperature
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The product was isoloated by filtration
WASH
Type
WASH
Details
the filter cake was washed with toluene/n-heptane (1:2; 4×100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C. for 5 h
Duration
5 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(CC1)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 286 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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